3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one
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Overview
Description
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one is a compound that is often produced during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its strong antioxidant properties and is found in various natural extracts and foods, such as whole wheat bread, prunes, rose tea, and roasted tigernut oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one can be synthesized through the degradation of Amadori or Heyns rearrangement products via 2,3-enolization . The Maillard reaction, which involves the reaction of reducing carbohydrates with amino acids or proteins, is a common method for producing this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve controlled Maillard reactions under specific conditions of pH, temperature, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one has a wide range of scientific research applications. It is studied for its antioxidant properties, which make it useful in food chemistry and preservation . In biology and medicine, it is investigated for its potential to break DNA strands, which could have implications for cancer research and treatment . Additionally, its anti-inflammatory and anti-diabetic properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one exerts its effects involves its ability to scavenge free radicals and break DNA strands . The compound’s antioxidant activity is primarily due to its unstable enol structure, which allows it to donate protons to neutralize free radicals . Its DNA strand-breaking activity is dose- and time-dependent and is effective at various pH levels .
Comparison with Similar Compounds
Similar Compounds:
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one
Uniqueness: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one is unique due to its strong antioxidant properties and its ability to break DNA strands. While similar compounds may also exhibit antioxidant activity, the specific structure of this compound, particularly its enol form, contributes to its distinct chemical behavior and biological effects .
Properties
CAS No. |
106648-56-0 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3,5-dihydroxy-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h2-3,5,7-8H,1H3 |
InChI Key |
WVBINZLSBQRJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(=CO1)O)O |
Origin of Product |
United States |
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